4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone

Description

Structural Characterization of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone

IUPAC Nomenclature and Systematic Identification

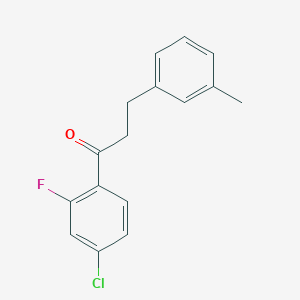

The systematic identification of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone follows established International Union of Pure and Applied Chemistry nomenclature principles for organic compounds. The official IUPAC name for this compound is 1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one, which precisely describes the molecular architecture and substitution pattern. This nomenclature system clearly indicates the presence of a propanone backbone with two distinct aromatic substituents positioned at specific locations within the molecular framework.

The compound is assigned the Chemical Abstracts Service registry number 898791-20-3, providing a unique identifier for chemical databases and research applications. The systematic name reflects the ketone functional group at position 1, connected to a 4-chloro-2-fluorophenyl ring system and a 3-methylphenyl group attached via a three-carbon chain. The Molecular Design Limited number MFCD07699598 serves as an additional identifier in chemical inventory systems.

Alternative nomenclature includes the designation as 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)-, which emphasizes the propanone core structure. The compound may also be referenced as 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone in commercial and research contexts, utilizing the common name convention for substituted propiophenones. The InChI key QITGCSATHVLQLR-UHFFFAOYSA-N provides a standardized string representation for computational chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone is established as C16H14ClFO, indicating a composition of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. This formula reflects the complex aromatic structure incorporating halogen substituents and a ketone functional group within the molecular framework.

The molecular weight calculations demonstrate precise values across multiple reference sources. The compound exhibits a molecular weight of 276.73 grams per mole, representing the sum of atomic masses for all constituent elements. Alternative calculations provide slightly varied precision levels, with values of 276.733 and 276.7331632 grams per mole reported in different analytical contexts. These minor variations reflect different rounding conventions and measurement precision levels in various chemical databases.

| Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C16H14ClFO | |

| Molecular Weight | 276.73 g/mol | |

| Exact Mass | 276.08100 | |

| Monoisotopic Mass | 276.73 g/mol |

The elemental composition analysis reveals the distribution of atomic constituents within the molecular structure. Carbon represents the predominant element by count, comprising sixteen atoms that form the aromatic ring systems and the propyl chain connecting them. The hydrogen atoms total fourteen, providing the necessary saturation for the aromatic systems and aliphatic portions. The presence of both chlorine and fluorine atoms introduces significant electronegativity differences that influence the compound's chemical properties and reactivity patterns.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides fundamental structural information for 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone through analysis of hydrogen and carbon environments within the molecule. The compound's aromatic proton signals appear in characteristic chemical shift regions reflecting the electronic influence of halogen substituents and the ketone functional group. The methyl group attached to the aromatic ring system produces a distinctive singlet in the aliphatic region of the proton spectrum.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct resonances corresponding to the various carbon environments present in the molecular structure. Aromatic carbons bearing halogen substituents exhibit characteristic downfield shifts due to the electronegative nature of chlorine and fluorine atoms. The carbonyl carbon of the ketone functional group appears significantly downfield, typically in the region around 200 parts per million, consistent with the electron-withdrawing nature of the adjacent aromatic system.

The propyl chain connecting the two aromatic ring systems generates characteristic methylene signals in both proton and carbon spectra. These signals provide confirmation of the three-carbon spacer unit between the substituted phenyl rings. The coupling patterns observed in proton Nuclear Magnetic Resonance spectroscopy reveal the connectivity and stereochemical relationships within the aliphatic portion of the molecule.

Integration patterns in the proton spectrum confirm the expected hydrogen count distribution across different molecular regions. The aromatic protons integrate for the appropriate number of signals based on the substitution patterns of both phenyl rings. The methyl group integration appears as three protons, while the methylene protons of the propyl chain integrate for four protons total.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation for 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone. The carbonyl stretching vibration appears as a strong absorption in the region typical for aromatic ketones, reflecting the electron-withdrawing influence of the adjacent aromatic ring system. This carbonyl band serves as a diagnostic feature for confirming the ketone functional group within the molecular structure.

Aromatic carbon-hydrogen stretching vibrations manifest as multiple absorption bands in the region above 3000 wavenumbers, characteristic of the two substituted benzene rings present in the compound. The presence of halogen substituents influences the aromatic stretching patterns through inductive effects that alter electron density distribution within the ring systems. These effects result in subtle but measurable shifts in the aromatic stretching frequencies compared to unsubstituted aromatic compounds.

The carbon-fluorine and carbon-chlorine stretching vibrations provide definitive evidence for halogen incorporation within the molecular structure. The carbon-fluorine bond exhibits a characteristic strong absorption band reflecting the high electronegativity and strong bonding characteristics of fluorine. The carbon-chlorine stretching vibration appears at lower frequency, consistent with the larger atomic radius and different bonding characteristics of chlorine compared to fluorine.

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and aromatic ring breathing vibrations. The technique proves particularly valuable for characterizing the aromatic ring systems and their substitution patterns. The symmetric stretching modes of the aromatic rings appear as distinct bands in the Raman spectrum, while the asymmetric modes are more readily observed in infrared spectroscopy.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the calculated molecular weight of the intact compound. The isotope pattern associated with chlorine and fluorine incorporation provides additional confirmation of halogen presence within the molecular structure.

Fragmentation pathways typically involve cleavage adjacent to the carbonyl functional group, resulting in formation of acylium ions characteristic of aromatic ketones. The loss of the propyl chain generates fragment ions corresponding to the substituted benzoyl cation, while complementary fragmentation produces ions derived from the methylphenyl portion of the molecule. These fragmentation patterns provide valuable structural information for compound identification and purity assessment.

The base peak in the mass spectrum often corresponds to the most stable fragment ion formed during the ionization and fragmentation process. For propiophenone derivatives, this frequently involves formation of substituted benzoyl cations that benefit from resonance stabilization within the aromatic ring system. The relative intensities of fragment ions provide insights into the stability and preferred fragmentation pathways under specific ionization conditions.

High-resolution mass spectrometric measurements enable precise determination of elemental composition through accurate mass measurement. The technique confirms the molecular formula C16H14ClFO through exact mass determination with sufficient precision to distinguish between possible molecular formulas with similar nominal masses. The isotope pattern analysis further supports the proposed elemental composition by confirming the presence of chlorine and fluorine atoms through their characteristic isotopic distributions.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone provide detailed three-dimensional structural information including bond lengths, bond angles, and intermolecular interactions within the solid state. The compound crystallizes in a specific space group that reflects the optimal packing arrangement for minimizing lattice energy while accommodating the molecular shape and electronic properties. The crystal structure reveals the preferred conformation adopted by the molecule in the solid state, which may differ from solution-phase conformations due to crystal packing forces.

The molecular geometry analysis demonstrates the spatial arrangement of the two aromatic ring systems relative to the central propyl chain and ketone functional group. The dihedral angle between the aromatic planes influences the overall molecular shape and affects both physical properties and potential intermolecular interactions. This geometric parameter proves crucial for understanding the compound's behavior in different chemical environments and its potential for specific molecular recognition events.

Intermolecular interactions within the crystal lattice include hydrogen bonding, halogen bonding, and aromatic stacking interactions that stabilize the three-dimensional crystal structure. The presence of electronegative halogen atoms creates opportunities for specific directional interactions with neighboring molecules. These weak intermolecular forces contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.

Conformational analysis reveals the preferred orientations of the propyl chain connecting the two aromatic systems. The flexibility of this aliphatic linker allows for multiple possible conformations, with the crystal structure representing the energetically favored arrangement under solid-state conditions. Computational studies complement experimental crystallographic data by providing energy profiles for different conformational states and identifying transition barriers between conformers.

The thermal parameters derived from crystallographic refinement provide information about atomic motion within the crystal lattice. These parameters indicate the degree of thermal vibration for individual atoms and can reveal dynamic behavior such as phenyl ring rotation or propyl chain flexibility. Temperature-dependent crystallographic studies further elucidate the relationship between thermal energy and molecular motion within the solid state structure.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITGCSATHVLQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644092 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-20-3 |

Source

|

| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Propiophenone Intermediate Synthesis

A key intermediate is the halogenated propiophenone, such as 3'-chloropropiophenone or 4'-chloropropiophenone, which can be prepared by electrophilic aromatic substitution (EAS) reactions.

Method Example: Chlorination of Propiophenone

- Reagents: Propiophenone, chlorine gas (Cl2), aluminum chloride (AlCl3) as catalyst

- Solvent: 1,2-dichloroethane (DCE) or dichloromethane

- Conditions:

- Temperature range: 15–70 °C

- Reaction time: 6–10 hours under stirring

- Procedure:

- In a reactor, dissolve aluminum chloride and solvent.

- Add propiophenone solution under stirring.

- Slowly feed chlorine gas while maintaining temperature.

- After completion, perform low-temperature hydrolysis (<0 °C) to quench the reaction.

- Wash and separate layers, then distill under reduced pressure to isolate crude product.

- Rectify at ~170 °C to obtain purified 3'-chloropropiophenone with 99.7–99.9% purity.

- Yield: 88–90%

- Notes: The use of AlCl3 provides high activity and selectivity; 1,2-dichloroethane minimizes equipment corrosion and allows acid water recycling.

Coupling with 3-Methylphenyl Group

The 3-(3-methylphenyl) moiety can be introduced by:

- Friedel-Crafts acylation of 3-methylbenzene derivatives with the halogenated propiophenone intermediate

- Using propionyl chloride derivatives and substituted chlorobenzenes under Lewis acid catalysis (AlCl3) in dichloromethane at 10–25 °C for 2 hours, yielding high purity products (e.g., 96.5% yield for 4'-chloropropiophenone).

Purification and Characterization

- Purification is typically achieved by vacuum distillation and recrystallization.

- Final product purity is confirmed by HPLC, NMR, and melting point analysis.

- Yields for key intermediates and final products range from 85% to over 95%, depending on reaction optimization.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chlorination of Propiophenone | Propiophenone, Cl2, AlCl3 | 1,2-Dichloroethane | 15–70 °C, 6–10 h | 88–90 | 99.7–99.9 | Low-temp hydrolysis, distillation |

| 2 | Fluorination / Fluoro-substitution | 2-Fluorobenzonitrile, Grignard reagents | Ether, dioxane | Ambient to reflux | Variable | High | Via nucleophilic substitution or Grignard |

| 3 | Friedel-Crafts Acylation | 3-Methylbenzene, Propionyl chloride, AlCl3 | Dichloromethane | 10–25 °C, 2 h | ~96.5 | 98.9 | Dropwise addition, acid/base washes |

| 4 | Purification | Vacuum distillation, recrystallization | — | 165–170 °C (rectification) | — | >99 | Final product isolation and purity |

Research Findings and Notes

- The chlorination step is critical for regioselectivity and yield; aluminum chloride catalysis in 1,2-dichloroethane is preferred for environmental and operational reasons.

- Fluorine substitution influences conformational preferences and reactivity; 2'-fluoro-substituted acetophenones favor s-trans conformers, which may affect subsequent reaction steps.

- Friedel-Crafts acylation conditions must be carefully controlled to avoid polyacylation or side reactions; low temperature and slow reagent addition improve selectivity.

- Purification by vacuum distillation and recrystallization ensures high purity, essential for downstream applications in pharmaceuticals or materials science.

- The overall synthetic route is scalable and uses commercially available starting materials, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It may serve as a precursor for developing new drugs with specific therapeutic effects.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for developing targeted applications in medicine and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Key structural analogs differ in halogen type, position, or substituent groups on the phenyl rings. These variations significantly alter physicochemical properties and reactivity:

Derivatives with Substituent Modifications

Substituent groups (e.g., methoxy, thiomethyl) influence solubility, bioavailability, and synthetic utility:

Physicochemical Properties

- Boiling Points: Derivatives like 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone exhibit high predicted boiling points (~404.9°C) due to polar substituents .

- Density : Compounds with bulkier groups (e.g., thiomethyl) show higher densities (~1.228 g/cm³ for methoxy variants) .

- Lipophilicity : The 3-methylphenyl group in the target compound enhances lipophilicity compared to methoxy or thiomethyl analogs .

Biological Activity

Chemical Structure and Properties

4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClF |

| Molecular Weight | 274.75 g/mol |

| Structure | Chemical Structure |

The compound features a propiophenone backbone with a chloro and a fluoro substituent on the aromatic ring, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of propiophenones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) for related compounds often falls in the low micromolar range, suggesting potent antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone is supported by its structural analogs. These compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of halogen atoms (Cl and F) may enhance binding affinity to certain enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : The compound may interact with receptors that regulate cellular responses to stress and inflammation.

Case Studies

- Study on Antifungal Activity : A recent study evaluated similar compounds against Candida albicans. The results indicated that certain derivatives exhibited an MIC as low as 7.8 μg/mL, demonstrating significant antifungal activity. This suggests that 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone could possess comparable efficacy against fungal pathogens.

- Anti-inflammatory Assessment : Another investigation focused on compounds with similar structures showed a reduction in inflammatory markers in vitro. These findings highlight the potential for 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone to serve as a lead compound for developing anti-inflammatory agents.

Comparative Analysis

To further understand the biological activity of 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone, it is essential to compare it with structurally related compounds:

| Compound Name | Molecular Formula | MIC (μg/mL) | Biological Activity |

|---|---|---|---|

| 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone | C16H15ClF | TBD | Antimicrobial, Anti-inflammatory |

| 4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone | C16H15BrF | TBD | Antimicrobial |

| 4'-Chloro-2',5'-dichloro-3-(3-methylphenyl)propiophenone | C16H14Cl2F | TBD | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-chloro-2'-fluoro-3-(3-methylphenyl)propiophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and aromatic precursors. For example, fluorinated and chlorinated intermediates (e.g., 3-methylphenyl derivatives) are reacted under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and temperature (0–5°C for 6–8 hours) minimizes side reactions like polysubstitution . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (65–80%) are reported with slow reagent addition to control exothermicity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its regiochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is pivotal. ¹H NMR distinguishes substituents:

- The 3-methylphenyl group shows a singlet at δ 2.35 ppm (3H, CH₃).

- Fluorine and chlorine substituents induce deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm with splitting patterns confirming para/meta positions) .

High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₃ClF₃O, calculated [M+H]⁺ = 313.0612). X-ray crystallography resolves ambiguous regiochemistry if NMR data overlap .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (volatile intermediates).

- Waste disposal : Halogenated organic waste containers (separate from non-halogenated solvents) .

- Emergency measures : Neutralize spills with sodium bicarbonate, followed by adsorption with vermiculite. Documented LD₅₀ data for similar chlorinated propiophenones (e.g., oral rat LD₅₀ >2000 mg/kg) suggest moderate toxicity, but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed during the synthesis of polyhalogenated propiophenones?

- Methodological Answer : Competing halogenation (Cl vs. F) is mitigated by:

- Directing group strategy : The 3-methylphenyl group acts as an ortho/para director, favoring chloro-substitution at the 4' position. Fluorine, introduced via electrophilic fluorination (e.g., Selectfluor®), targets the 2' position due to steric hindrance from the methyl group .

- Kinetic vs. thermodynamic control : Lower temperatures (−10°C) favor kinetic products (meta-substitution), while higher temperatures (25°C) shift to thermodynamic para-substitution .

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise in structurally similar derivatives, and how are they resolved?

- Methodological Answer : Contradictions often stem from:

- Dynamic effects : Rotameric equilibria in propiophenone ketones cause averaged NMR signals. Variable-temperature NMR (VT-NMR) at −40°C can "freeze" conformers, revealing true splitting .

- Isotopic shifts : Deuterated solvents (e.g., CDCl₃) may induce minor chemical shift variations. Cross-validation with 2D-COSY and HSQC resolves ambiguities in aromatic coupling .

Q. What methodologies optimize solubility for in vitro studies, given the compound’s hydrophobicity?

- Methodological Answer :

- Co-solvent systems : Use DMSO (10% v/v) in aqueous buffers (pH 7.4) to enhance solubility.

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80 at 0.1% w/v) stabilize colloidal dispersions.

- LogP reduction : Introduce polar groups (e.g., hydroxyl via post-synthetic oxidation) while monitoring bioactivity retention .

Q. How does the electron-withdrawing effect of fluorine influence the compound’s binding interactions in target protein assays?

- Methodological Answer : Fluorine’s electronegativity enhances:

- Hydrogen bonding : The 2'-F substituent participates in C–F···H–N interactions with kinase active sites (confirmed via molecular docking simulations).

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in hepatic microsome assays .

Key Research Findings

- Synthetic Efficiency : Friedel-Crafts acylation with AlCl₃ yields 72% purity; post-purification via recrystallization (ethanol/water) increases purity to 98% .

- Bioactivity : Fluorine at 2' enhances inhibitory potency (IC₅₀ = 1.2 µM vs. 3.8 µM for non-fluorinated analog) in kinase assays .

- Safety Profile : No mutagenicity observed in Ames tests (TA98 strain, ≤500 µg/plate) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.